molecular formula C21H21N3O4S B10774335 4-[4-(Ethylsulfonyl-(pyridin-3-ylmethyl)amino)phenoxy]benzamide

4-[4-(Ethylsulfonyl-(pyridin-3-ylmethyl)amino)phenoxy]benzamide

Cat. No.: B10774335
M. Wt: 411.5 g/mol
InChI Key: VCBPWPYIGXFKDH-UHFFFAOYSA-N
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Description

4- [4- (ethylsulfonyl- (pyridin-3-ylmethyl)amino)phenoxy]benzamide, commonly referred to as 4-APPES, is a synthetic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4- [4- (ethylsulfonyl- (pyridin-3-ylmethyl)amino)phenoxy]benzamide involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of 4- [4- (ethylsulfonyl- (pyridin-3-ylmethyl)amino)phenoxy]benzamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4- [4- (ethylsulfonyl- (pyridin-3-ylmethyl)amino)phenoxy]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4- [4- (ethylsulfonyl- (pyridin-3-ylmethyl)amino)phenoxy]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4- [4- (ethylsulfonyl- (pyridin-3-ylmethyl)amino)phenoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The ethylsulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4- [4- (ethylsulfonyl- (pyridin-3-ylmethyl)amino)phenoxy]benzamide is unique due to its specific ethylsulfonyl and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

4-[4-[ethylsulfonyl(pyridin-3-ylmethyl)amino]phenoxy]benzamide

InChI

InChI=1S/C21H21N3O4S/c1-2-29(26,27)24(15-16-4-3-13-23-14-16)18-7-11-20(12-8-18)28-19-9-5-17(6-10-19)21(22)25/h3-14H,2,15H2,1H3,(H2,22,25)

InChI Key

VCBPWPYIGXFKDH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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